(2-Fluorophenyl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(naphthalen-1-yl)methanone: is a synthetic organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a fluorophenyl group attached to a naphthalen-1-yl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-1-yl)methanone typically involves the acylation of naphthalene derivatives with fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures to control the exothermic reaction.
- The product is then purified through recrystallization or column chromatography.
Naphthalene: is reacted with in the presence of .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants and solvents.
Continuous monitoring: of reaction parameters to ensure high yield and purity.
Automated purification: techniques such as high-performance liquid chromatography (HPLC) for large-scale isolation of the product.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (1-Naphthyl)(phenyl)methanone
- (2-Fluorophenyl)(phenyl)methanone
- (1-Naphthyl)(2-fluorophenyl)methanone
Uniqueness:
- The presence of both the fluorophenyl and naphthalen-1-yl groups in (2-Fluorophenyl)(naphthalen-1-yl)methanone imparts unique electronic and steric properties, distinguishing it from other similar compounds.
- Its specific substitution pattern allows for distinct reactivity and interaction with biological targets, making it valuable in specialized research applications.
Properties
CAS No. |
1543-59-5 |
---|---|
Molecular Formula |
C17H11FO |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2-fluorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
IWFQUZARPSJLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.